molecular formula C11H10N2O B15258182 3-(1-methyl-1H-imidazol-5-yl)benzaldehyde

3-(1-methyl-1H-imidazol-5-yl)benzaldehyde

Cat. No.: B15258182
M. Wt: 186.21 g/mol
InChI Key: XEANPZNZLCNFJL-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-imidazol-5-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-imidazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazol-5-yl)benzaldehyde typically involves the reaction of 1-methyl-1H-imidazole with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction, followed by the addition of formaldehyde to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the imidazole ring.

Major Products Formed

    Oxidation: 3-(1-methyl-1H-imidazol-5-yl)benzoic acid.

    Reduction: 3-(1-methyl-1H-imidazol-5-yl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

3-(1-methyl-1H-imidazol-5-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of the target molecules. The aldehyde group can also undergo reactions that modify the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-imidazol-5-yl)benzaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)benzaldehyde

InChI

InChI=1S/C11H10N2O/c1-13-8-12-6-11(13)10-4-2-3-9(5-10)7-14/h2-8H,1H3

InChI Key

XEANPZNZLCNFJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2=CC=CC(=C2)C=O

Origin of Product

United States

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